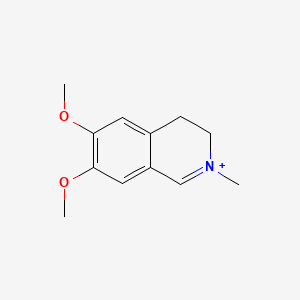![molecular formula C20H29F3N4O7 B15133545 (E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B15133545.png)
(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TFA-aha-dU, also known as 5-[N-(6-(trifluoroacetamido)hexyl)-3(E)-acrylamido]-2’-deoxyuridine, is a synthetic nucleoside analog. It is characterized by the presence of a trifluoroacetamido group and an acrylamido group attached to the deoxyuridine scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TFA-aha-dU typically involves multiple steps, starting from commercially available deoxyuridineThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or methanol, and catalysts or reagents like trifluoroacetic anhydride and acryloyl chloride .
Industrial Production Methods
While specific industrial production methods for TFA-aha-dU are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
TFA-aha-dU can undergo various chemical reactions, including:
Oxidation: The trifluoroacetamido group can be oxidized under specific conditions.
Reduction: The acrylamido group can be reduced to form corresponding amines.
Substitution: The nucleoside scaffold allows for substitution reactions, particularly at the uridine base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the trifluoroacetamido group can yield trifluoroacetic acid derivatives, while reduction of the acrylamido group can produce amine derivatives .
Scientific Research Applications
TFA-aha-dU has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in nucleic acid research, helping to study DNA interactions and modifications.
Industry: Utilized in the development of specialized polymers and materials due to its unique chemical properties .
Mechanism of Action
The mechanism of action of TFA-aha-dU involves its incorporation into nucleic acids, where it can interfere with normal DNA processes. The trifluoroacetamido group and acrylamido group can interact with enzymes and proteins involved in DNA replication and repair, leading to potential therapeutic effects. The molecular targets include DNA polymerases and other enzymes critical for nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2’-deoxyuridine: Another nucleoside analog used in cancer treatment.
2’-Deoxy-5-iodouridine: Used in antiviral research.
5-Ethynyl-2’-deoxyuridine: A thymidine analog used in cell proliferation studies
Uniqueness
TFA-aha-dU is unique due to the presence of both trifluoroacetamido and acrylamido groups, which confer distinct chemical properties and potential biological activities. These functional groups allow for specific interactions with biological targets, making TFA-aha-dU a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C20H29F3N4O7 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide |
InChI |
InChI=1S/C20H29F3N4O7/c21-20(22,23)18(32)25-8-4-2-1-3-7-24-15(30)6-5-12-10-27(19(33)26-17(12)31)16-9-13(29)14(11-28)34-16/h5-6,12-14,16,28-29H,1-4,7-11H2,(H,24,30)(H,25,32)(H,26,31,33)/b6-5+/t12?,13-,14+,16+/m0/s1 |
InChI Key |
BZHKPDZLTIBLHU-AVZORQOHSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)/C=C/C(=O)NCCCCCCNC(=O)C(F)(F)F)CO)O |
Canonical SMILES |
C1C(C(OC1N2CC(C(=O)NC2=O)C=CC(=O)NCCCCCCNC(=O)C(F)(F)F)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2-Pyrrolidinedicarboxylic acid, 4-[[2-[4-(1-methylethoxy)phenyl]benzofuro[3,2-d]pyrimidin-4-yl]oxy]-, 1-(1,1-dimethylethyl) ester, (2S,4R)-](/img/structure/B15133479.png)


![[1-({[3-(2-acetylphenyl)-1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B15133509.png)





![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide, Trifluoroacetate](/img/structure/B15133551.png)
![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B15133558.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15133572.png)
